(4-Chlorophenyl)methanesulfonyl chloride, also known as 4-chlorobenzylsulfonyl chloride, is a sulfonyl chloride compound with the molecular formula and a molecular weight of approximately 225.09 g/mol. It is characterized by the presence of a chlorophenyl group attached to a methanesulfonyl chloride moiety, making it an important reagent in organic synthesis. This compound is notable for its electrophilic properties, which facilitate various chemical reactions, particularly in the formation of sulfonamides and other derivatives.
This compound can be synthesized from commercially available starting materials, including chlorobenzene and methanesulfonyl chloride. Its synthesis is documented in various scientific literature and patents, emphasizing its utility in synthetic organic chemistry and pharmaceutical applications.
(4-Chlorophenyl)methanesulfonyl chloride belongs to the class of sulfonyl chlorides, which are compounds characterized by the presence of a sulfonyl group () bonded to a chlorine atom. It is further classified as an aromatic sulfonyl chloride due to the chlorophenyl substituent.
The synthesis of (4-Chlorophenyl)methanesulfonyl chloride typically involves several methods:
The molecular structure of (4-Chlorophenyl)methanesulfonyl chloride can be represented by the following details:
C1=CC(=CC=C1CS(=O)(=O)Cl)Cl
DBJRPJSDYFDWPV-UHFFFAOYSA-N
(4-Chlorophenyl)methanesulfonyl chloride participates in several significant chemical reactions:
The mechanism by which (4-Chlorophenyl)methanesulfonyl chloride acts involves several steps:
This mechanism highlights the reactivity of sulfonyl chlorides due to their ability to stabilize positive charges during nucleophilic attack, making them valuable intermediates in organic synthesis .
Relevant analyses indicate that (4-Chlorophenyl)methanesulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions .
(4-Chlorophenyl)methanesulfonyl chloride finds extensive applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5